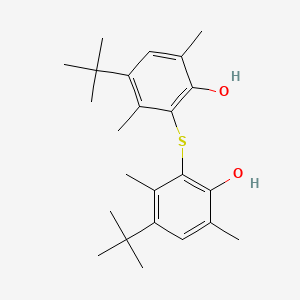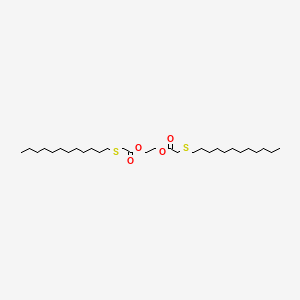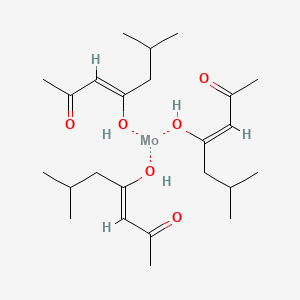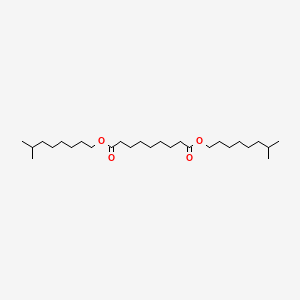![molecular formula C18H32P2 B12657601 9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis- CAS No. 153280-11-6](/img/structure/B12657601.png)
9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- is an organophosphorus compound with the molecular formula C30H40P2. This compound is known for its unique bicyclic structure, which includes a phosphorus atom within the ring system. It has a molecular weight of 462.59 g/mol and is often used in various chemical reactions and applications due to its distinctive properties .
Métodos De Preparación
The synthesis of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- typically involves the reaction of corresponding halogenated alkanes with triphenylphosphine. One common method includes the reaction of a halogenated nonane with triphenylphosphine in the presence of a catalyst such as iodine or sodium cyanide. This reaction results in the formation of the phosphabicyclo compound, which can then be further purified .
Análisis De Reacciones Químicas
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the phosphorus atom is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various phosphine derivatives.
Aplicaciones Científicas De Investigación
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for biological phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphorus atom within the bicyclic structure plays a crucial role in these interactions, providing a site for coordination and activation of substrates .
Comparación Con Compuestos Similares
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- can be compared with other similar compounds such as:
9-Phosphabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but lacks the ethanediyl linkage.
9-Thiabicyclo[3.3.1]nonane: This compound contains sulfur instead of phosphorus, leading to different chemical properties and reactivity.
9-Borabicyclo[3.3.1]nonane: This compound contains boron and is used as a metal-free catalyst in various reactions
The uniqueness of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- lies in its specific phosphorus-containing bicyclic structure, which imparts distinct chemical reactivity and applications.
Propiedades
Número CAS |
153280-11-6 |
|---|---|
Fórmula molecular |
C18H32P2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
9-[2-(9-phosphabicyclo[3.3.1]nonan-9-yl)ethyl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C18H32P2/c1-5-15-7-2-8-16(6-1)19(15)13-14-20-17-9-3-10-18(20)12-4-11-17/h15-18H,1-14H2 |
Clave InChI |
BCUBRLDXDFLHIC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC(C1)P2CCP3C4CCCC3CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















